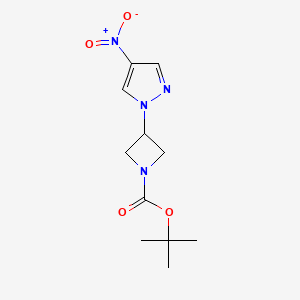

tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate (TNPC) is a heterocyclic compound that is used in a variety of applications. It is a nitrogen containing compound, with a pyrazole ring, and a tert-butyl group. TNPC is a versatile compound, and has been used in a variety of fields, such as organic synthesis, materials science, and biochemistry.

Applications De Recherche Scientifique

Synthesis of Pyrazolo-Triazines

S. M. Ivanov (2021) conducted a study on the synthesis of 3-tert-Butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones. These compounds were prepared by nitration of corresponding 7-R-substituted 8-carboxylic acids or their analogs. The structures of the synthesized products were confirmed using various spectroscopic methods. This research highlights the potential of such compounds in developing novel organic materials with specific functionalities S. M. Ivanov, 2021.

Application in Targeted Molecule Synthesis

Qi Zhang et al. (2022) demonstrated the role of a similar compound, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, as an intermediate in synthesizing the mTOR targeted PROTAC molecule PRO1. Their work employed palladium-catalyzed Suzuki reactions to achieve high yields, emphasizing the importance of these compounds in synthesizing targeted therapeutic agents Qi Zhang et al., 2022.

Divergent Reactivity and Syntheses

C. Yang et al. (2016) explored the divergent reactivity of nitrocyclopropanes, leading to facile syntheses of 3-alkoxy pyrazolines and pyrazoles. This study underscores the versatility of tert-butyl-substituted compounds as donors or acceptors in cyclopropanes, enabling novel synthesis pathways for potentially biologically active molecules C. Yang et al., 2016.

Antitumor Agents

R. Abonía et al. (2011) synthesized novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates as potential antitumor agents. The compounds displayed significant activity against various cancer cell lines, showcasing the therapeutic potential of tert-butyl and pyrazole derivatives in oncology R. Abonía et al., 2011.

Pyrazole Protecting Group

P. Pollock & K. P. Cole (2014) described the use of tert-butyl as a pyrazole protecting group, facilitating the single-step preparation of tert-butyl-3-methyl-1H-pyrazol-5-amine. This work highlights the utility of tert-butyl derivatives in streamlining the synthesis of complex organic molecules, potentially easing the production of pharmaceuticals and other specialty chemicals P. Pollock & K. P. Cole, 2014.

Propriétés

IUPAC Name |

tert-butyl 3-(4-nitropyrazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(16)13-5-9(6-13)14-7-8(4-12-14)15(17)18/h4,7,9H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGPBTPTPJYTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

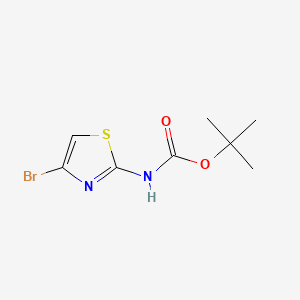

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401132307 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401132307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate | |

CAS RN |

1314987-79-5 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401132307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592144.png)